molecular formula C14H15N3O2 B4746923 5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4746923
M. Wt: 257.29 g/mol
InChI Key: FZKSSPBDBUIGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound with a complex structure that includes an oxazole ring, a methoxyethylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the methoxyethylamino and methylphenyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods also focus on the scalability of the synthesis process and the purification of the final product to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methoxyethyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
  • 5-[(2-methoxyethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring and the presence of the methoxyethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-(2-methoxyethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-5-3-4-6-11(10)13-17-12(9-15)14(19-13)16-7-8-18-2/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKSSPBDBUIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.